molecular formula C10H10BrClO2 B7880786 Ethyl 2-(3-bromo-4-chlorophenyl)acetate

Ethyl 2-(3-bromo-4-chlorophenyl)acetate

Cat. No.: B7880786
M. Wt: 277.54 g/mol
InChI Key: DBNJAKMYVOFKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination and Chlorination: : The synthesis of ethyl 2-(3-bromo-4-chlorophenyl)acetate typically begins with the bromination and chlorination of phenylacetic acid derivatives. The bromine and chlorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.

  • Esterification: : The brominated and chlorinated phenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and chlorination processes followed by esterification. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Ethyl 2-(3-bromo-4-chlorophenyl)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

  • Reduction Reactions: : The compound can be reduced to form various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Oxidation Reactions: : Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products

    Substitution: Products include various substituted phenylacetic acid esters.

    Reduction: Reduced products may include alcohols or amines.

    Oxidation: Oxidized products often include carboxylic acids or ketones.

Scientific Research Applications

Chemistry

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs or bioactive molecules.

Industry

In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 2-(3-bromo-4-chlorophenyl)acetate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the compound is converted to less oxidized forms, while in oxidation reactions, it is converted to more oxidized forms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromo-3-chlorophenyl)acetate: Similar in structure but with different positions of bromine and chlorine atoms.

    Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine.

    Ethyl 2-(3-chloro-4-bromophenyl)acetate: Similar structure with reversed positions of bromine and chlorine.

Uniqueness

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.

Properties

IUPAC Name

ethyl 2-(3-bromo-4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNJAKMYVOFKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.